molecular formula C23H18N2O13S3 B12824345 2-((4-Amino-9,10-dioxo-3-sulfo-9,10-dihydroanthracen-1-yl)amino)-4-((2-(sulfooxy)ethyl)sulfonyl)benzoic acid CAS No. 20640-71-5

2-((4-Amino-9,10-dioxo-3-sulfo-9,10-dihydroanthracen-1-yl)amino)-4-((2-(sulfooxy)ethyl)sulfonyl)benzoic acid

Cat. No.: B12824345
CAS No.: 20640-71-5
M. Wt: 626.6 g/mol
InChI Key: IYWVGYTUJOMGIO-UHFFFAOYSA-N
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Description

(1-Methyl-3-phenylpyrrolidin-3-yl)methanol is a chemical compound characterized by a pyrrolidine ring substituted with a methyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-phenylpyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method includes the reaction of 1-methylpyrrolidine with benzaldehyde under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted organic synthesis (MAOS) has been explored to improve synthetic efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-phenylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methyl-3-phenylpyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold in drug design.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Methyl-3-phenylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-3-phenylpyrrolidin-3-yl)methanol is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its interactions with molecular targets, making it a valuable compound in various research fields .

Properties

CAS No.

20640-71-5

Molecular Formula

C23H18N2O13S3

Molecular Weight

626.6 g/mol

IUPAC Name

2-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]-4-(2-sulfooxyethylsulfonyl)benzoic acid

InChI

InChI=1S/C23H18N2O13S3/c24-20-17(40(32,33)34)10-16(18-19(20)22(27)13-4-2-1-3-12(13)21(18)26)25-15-9-11(5-6-14(15)23(28)29)39(30,31)8-7-38-41(35,36)37/h1-6,9-10,25H,7-8,24H2,(H,28,29)(H,32,33,34)(H,35,36,37)

InChI Key

IYWVGYTUJOMGIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=CC(=C4)S(=O)(=O)CCOS(=O)(=O)O)C(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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